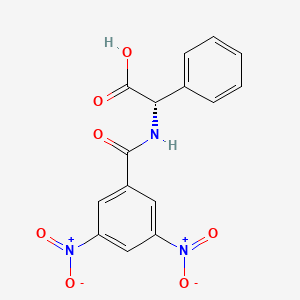

(S)-(+)-N-(3,5-Dinitrobenzoyl)-alpha-phenylglycine

描述

Historical Context and Discovery

The development of (S)-(+)-N-(3,5-Dinitrobenzoyl)-alpha-phenylglycine traces its origins to the pioneering work in chiral stationary phase chromatography that emerged in the 1970s. The foundational research conducted by Pirkle and colleagues established the theoretical framework for chiral recognition that would later lead to the synthesis and application of this compound. In 1976, Pirkle and Sikkenga demonstrated the partial resolution of racemic compounds, laying the groundwork for what would become known as Pirkle-type chiral stationary phases.

The specific development of N-(3,5-dinitrobenzoyl)-alpha-phenylglycine derivatives emerged from systematic investigations into π-acidic chiral selectors capable of interacting with π-donor analytes. The incorporation of the 3,5-dinitrobenzoyl group was strategically designed to enhance π-π interactions while maintaining the chiral recognition properties inherent in the alpha-phenylglycine backbone. This design philosophy represented a significant advancement in chiral selector development, as it combined multiple interaction mechanisms within a single molecular framework.

The compound gained prominence through extensive validation studies that demonstrated its effectiveness in separating various classes of enantiomeric compounds. Research published in the 1980s and 1990s established its utility in high-performance liquid chromatography applications, with particular success in resolving pharmaceutical intermediates and natural product derivatives. The systematic study of its chiral recognition mechanisms through both experimental and theoretical approaches further solidified its position as a reference standard in the field.

Structural Significance in Chiral Chemistry

The molecular architecture of this compound encompasses several critical structural elements that contribute to its exceptional chiral recognition capabilities. The compound possesses the molecular formula C₁₅H₁₁N₃O₇ with a molecular weight of 345.26 grams per mole. The structural framework consists of an alpha-phenylglycine core derivatized with a 3,5-dinitrobenzoyl group, creating a molecule capable of multiple simultaneous interactions with chiral analytes.

The stereochemical configuration of the compound is designated as (S)-(+), indicating the absolute configuration at the chiral center and the positive optical rotation observed under standardized conditions. Experimental measurements reveal a specific rotation of [α]₂₀/D +102°, with measurements conducted at a concentration of 1 gram per deciliter in tetrahydrofuran. This optical activity serves as both a structural identifier and a quality control parameter for the compound.

The dinitrobenzoyl functionality introduces powerful π-accepting characteristics through the electron-withdrawing nitro groups positioned at the 3 and 5 positions of the benzene ring. This arrangement creates a highly π-deficient aromatic system capable of forming strong charge-transfer complexes with π-electron-rich analytes. Computational studies have revealed that the positioning of these nitro groups optimizes the electronic distribution within the aromatic system, enhancing the compound's ability to participate in π-π stacking interactions.

| Property | Value | Measurement Conditions |

|---|---|---|

| Molecular Formula | C₁₅H₁₁N₃O₇ | - |

| Molecular Weight | 345.26 g/mol | - |

| Melting Point | 218-220°C | Literature value |

| Specific Rotation | [α]₂₀/D +102° | c = 1, THF |

| Boiling Point | 569.4 ± 50.0°C | Predicted value |

| Chemical Abstracts Service Number | 90761-62-9 | - |

The phenylglycine backbone provides the primary chiral center while contributing additional aromatic character that can participate in π-π interactions. The amide linkage connecting the dinitrobenzoyl group to the alpha-phenylglycine core introduces hydrogen bonding capabilities, creating multiple potential interaction sites for chiral recognition. Molecular dynamics simulations have demonstrated that this structural arrangement allows for optimal positioning of interaction sites, facilitating the formation of stable diastereomeric complexes with chiral analytes.

Scope of Academic Research Interest

The research applications of this compound span multiple disciplines within the chemical sciences, reflecting its versatility as both an analytical tool and a subject of fundamental research. The compound serves as a model system for understanding chiral recognition mechanisms at the molecular level, contributing to theoretical frameworks that guide the design of new chiral selectors.

In analytical chemistry, the compound has found extensive application in the development of chiral stationary phases for high-performance liquid chromatography. Research has demonstrated its effectiveness in resolving enantiomers of various pharmaceutical compounds, including complex natural product derivatives and synthetic intermediates. The compound's ability to separate polycyclic aromatic hydrocarbon derivatives has been particularly noteworthy, with studies showing successful resolution of fourteen different benzanthracene derivatives.

Molecular recognition studies have utilized this compound as a reference compound for developing high-throughput screening protocols for chiral selector discovery. Research published in analytical chemistry journals has validated its use in partition-based screening methods that do not require covalent attachment of either analyte or selector. These screening protocols have demonstrated the feasibility of identifying new chiral selectors from combinatorial libraries, with the compound serving as a positive control in validation experiments.

The compound has also contributed to fundamental research in capillary electrophoresis, where it has been employed as a chiral selector for the separation of albendazole sulfoxide enantiomers. This application demonstrates the compound's versatility across different separation techniques and highlights its potential for expanding analytical methodologies.

Computational chemistry research has extensively studied the solvation behavior and molecular dynamics of this compound in various solvent systems. Studies using B3LYP/6-311G** calculations have provided detailed insights into the compound's conformational behavior and interaction mechanisms. These theoretical investigations have revealed how solvent composition affects the preferred orientations of the selector and the number of hydrogen bonds formed with protic solvents.

Recent research has expanded the compound's applications to include its use in the development of novel Pirkle-type chiral stationary phases. Studies have shown that modifications to the basic this compound structure can broaden its chromatographic applicability while maintaining its fundamental chiral recognition properties. These developments suggest continued relevance for the compound in advancing separation science methodologies.

The compound's role in pharmaceutical research extends to its use in resolving complex pesticide formulations, with studies demonstrating its effectiveness in separating cyfluthrin enantiomers under various mobile phase conditions. This application highlights the compound's practical utility in environmental and agricultural chemistry, where enantiomeric separations are increasingly important for understanding biological activity and environmental fate.

属性

IUPAC Name |

(2S)-2-[(3,5-dinitrobenzoyl)amino]-2-phenylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11N3O7/c19-14(16-13(15(20)21)9-4-2-1-3-5-9)10-6-11(17(22)23)8-12(7-10)18(24)25/h1-8,13H,(H,16,19)(H,20,21)/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIVUDAUOXJDARR-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(=O)O)NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[C@@H](C(=O)O)NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11N3O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50426493 | |

| Record name | S-(+)-N-(3,5-Dinitrobenzoyl)phenylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50426493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

345.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90761-62-9 | |

| Record name | S-(+)-N-(3,5-Dinitrobenzoyl)phenylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50426493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (S)-(+)-N-(3,5-Dinitrobenzoyl)-alpha-phenylglycine typically involves the reaction of 3,5-dinitrobenzoyl chloride with (S)-alpha-phenylglycine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

- Solvent: Dichloromethane or another suitable organic solvent

- Temperature: Room temperature to slightly elevated temperatures

- Reaction Time: Several hours to ensure complete conversion

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is typically carried out in large reactors with efficient mixing and temperature control. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity.

化学反应分析

Types of Reactions

(S)-(+)-N-(3,5-Dinitrobenzoyl)-alpha-phenylglycine undergoes various chemical reactions, including:

Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.

Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The benzoyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

Oxidation: Formation of dinitrobenzoic acid derivatives.

Reduction: Formation of amino derivatives of the compound.

Substitution: Formation of substituted benzoyl derivatives.

科学研究应用

Scientific Research Applications

- Chiral Building Block : DNBPG serves as a crucial chiral building block in the synthesis of enantiomerically pure compounds. Its ability to form stable complexes with various enantiomers enhances its utility in asymmetric synthesis and chiral resolution processes.

-

Chiral Solvating Agent : The compound has been utilized as a chiral solvating agent (CSA) in NMR spectroscopy. Studies indicate that DNBPG can induce significant chemical shift nonequivalence between enantiomers, facilitating the determination of enantiomeric compositions .

Enantiomer Δδ (D) ppm Δδ (L) ppm ΔΔδ (D-L) ppm Phenylglycine 9.160 9.108 0.052 Alanine 9.182 9.130 0.052 Valine 9.163 9.122 0.041 - Antimicrobial Activity : Preliminary studies suggest that DNBPG exhibits antimicrobial properties, particularly against Gram-positive and Gram-negative bacteria. The presence of nitro groups is believed to enhance its efficacy by disrupting microbial cell membranes .

- Enzyme Inhibition : Research has shown that DNBPG can inhibit matrix metalloproteinases (MMPs), which are involved in tissue remodeling and wound healing processes. This inhibition suggests potential therapeutic applications in cancer treatment and inflammatory diseases.

Chiral Recognition in Chromatography

A study demonstrated the effectiveness of DNBPG as a chiral selector in high-performance liquid chromatography (HPLC). The research focused on separating enantiomers of various pharmaceutical compounds, showcasing DNBPG's ability to resolve complex mixtures effectively .

Antimicrobial Evaluation

In comparative studies assessing the antibacterial activity of DNBPG derivatives, results indicated that compounds containing electron-withdrawing groups like nitro significantly enhanced antimicrobial efficacy compared to their unsubstituted counterparts .

作用机制

The mechanism of action of (S)-(+)-N-(3,5-Dinitrobenzoyl)-alpha-phenylglycine involves its interaction with specific molecular targets. The compound’s chiral center allows it to interact enantioselectively with enzymes and receptors, leading to distinct biological effects. The dinitrobenzoyl group can participate in various interactions, such as hydrogen bonding and π-π stacking, which contribute to its binding affinity and specificity.

相似化合物的比较

Structural Analogues in the Dinitrobenzoyl-Amino Acid Family

CSPs derived from DNB-amino acids are benchmark phases for chiral separations. Key analogues include:

| Compound | Amino Acid Backbone | Key Applications | Selectivity Trends |

|---|---|---|---|

| (S)-(+)-N-(3,5-Dinitrobenzoyl)-α-phenylglycine | α-Phenylglycine | Sulfoxides, hydantoins, β-naphthol derivatives | Broad π-basic analytes |

| N-(3,5-Dinitrobenzoyl)-leucine | Leucine | Benzodiazepines, N-acyl-α-arylalkylamines | Enhanced π-acidic interactions |

| N-(3,5-Dinitrobenzoyl)-phenylalanine | Phenylalanine | Methyl esters of chiral acids | Moderate steric discrimination |

| N-(3,5-Dinitrobenzoyl)-alanine | Alanine | Small aliphatic analytes | Limited scope |

Data Source : Separation factors (α) for methyl esters of leucine, phenylalanine, and alanine derivatives (Figure 4, ); applications from CSP studies .

Key Findings:

- α-Phenylglycine vs. Leucine : CSPs derived from α-phenylglycine (e.g., CSP 1) outperform leucine-based phases (CSP 2) in resolving N-acyl-α-(1-naphthyl)ethylamines due to optimized π-π interactions and hydrogen-bonding networks . Leucine phases, however, excel with benzodiazepines owing to their bulkier side chain .

- Steric Effects : Phenylalanine-based CSPs exhibit intermediate selectivity, while alanine derivatives lack sufficient steric bulk for robust enantioselectivity .

Enantiomeric Pair: (R)- vs. (S)-DNB-α-Phenylglycine

The absolute configuration of the chiral center profoundly impacts resolution. For example:

- (R)-(−)-N-(3,5-Dinitrobenzoyl)-α-phenylglycine forms diastereomeric salts with S(+)-5-[2-[[2-(2-ethoxyphenoxy)ethyl]amino]propyl]-2-methoxybenzenesulfonamide, enabling optical purity determination .

- (S)-(+)-Enantiomer is preferred for synthesizing chiral polythiophenes, as it ensures high enantiomeric excess (supported by Eu(tfc)³-complexed NMR) .

Modified Derivatives: Propylamide Linkages

Propylamide derivatives, such as (R)-N-(3,5-dinitrobenzoyl)-phenylglycine propylamide, are covalently bonded to silica supports to enhance CSP durability. These phases retain the parent compound’s enantioselectivity while improving column longevity under high-pressure conditions .

Performance Metrics: Chromatographic Data

Table 1 : Resolution of N-(3,5-Dinitrobenzoyl)-1-phenylethylamine (DNB-PEA) and N-(3,5-Dinitrobenzoyl)-1-naphthylethylamine (DNB-NEA) on α-phenylglycine CSPs .

| Analyte | k (Capacity Factor, 1st enantiomer) | k’ (Capacity Factor, 2nd enantiomer) | α (Separation Factor) |

|---|---|---|---|

| DNB-PEA | 2.1 | 3.5 | 1.67 |

| DNB-NEA | 3.8 | 6.2 | 1.63 |

Conditions: Mobile phase: n-hexane-2-propanol (80:20); flow rate: 1 mL/min; detection: UV 254 nm.

生物活性

(S)-(+)-N-(3,5-Dinitrobenzoyl)-alpha-phenylglycine (DNBPG) is a chiral amino acid derivative known for its diverse biological activities and applications in pharmaceutical chemistry. This compound has garnered attention in various research fields, including chiral recognition, drug development, and as a potential therapeutic agent. This article explores the biological activity of DNBPG, supported by empirical data and research findings.

- Molecular Formula : C₁₅H₁₁N₃O₇

- Melting Point : 218-220 °C

- Boiling Point : 569.4 ± 50.0 °C (predicted)

- Density : Not specified but relevant for solubility studies.

Biological Activity Overview

DNBPG exhibits several biological activities, primarily related to its chiral properties and interactions with biological molecules. Key areas of interest include:

- Chiral Recognition : DNBPG has been utilized as a chiral selector in chromatography, particularly in the separation of enantiomers of various pharmaceutical compounds. Its ability to form stable complexes with different enantiomers enhances its utility in analytical chemistry .

- Antimicrobial Activity : Preliminary studies suggest that DNBPG and its derivatives may exhibit antimicrobial properties. The presence of nitro groups in the structure is hypothesized to contribute to these effects by disrupting microbial cell membranes or interfering with metabolic processes .

- Enzyme Inhibition : Research indicates that DNBPG can act as an inhibitor for certain enzymes, which may have implications for drug design targeting specific metabolic pathways. The compound's structural features allow it to interact effectively with enzyme active sites .

Chiral Solvating Agent Studies

A study investigated the use of DNBPG as a chiral solvating agent (CSA) for NMR spectroscopy. The results demonstrated significant chemical shift nonequivalence between the enantiomers of N-(3,5-dinitrobenzoyl)-α-amino acids when analyzed with CSA 4, indicating its effectiveness in determining enantiomeric compositions .

| Enantiomer | Δδ (D) ppm | Δδ (L) ppm | ΔΔδ (D-L) ppm |

|---|---|---|---|

| Phenylglycine | 9.160 | 9.108 | 0.052 |

| Alanine | 9.182 | 9.130 | 0.052 |

| Valine | 9.163 | 9.122 | 0.041 |

Antimicrobial Activity Evaluation

In a comparative study of various derivatives, DNBPG was assessed for its antibacterial activity against both Gram-positive and Gram-negative bacteria. Results indicated that compounds with electron-withdrawing groups like nitro (NO₂) enhanced antimicrobial efficacy compared to their unsubstituted counterparts .

Enzyme Interaction Studies

DNBPG has been shown to inhibit matrix metalloproteinases (MMPs), which are crucial in various physiological processes including tissue remodeling and wound healing. The interaction between DNBPG and MMPs was characterized using high-performance liquid chromatography (HPLC), revealing potential pathways for therapeutic applications in cancer treatment and inflammatory diseases .

常见问题

Q. How is (S)-(+)-N-(3,5-Dinitrobenzoyl)-alpha-phenylglycine synthesized and characterized for use in chiral separations?

The compound is synthesized via a coupling reaction between 3,5-dinitrobenzoyl chloride and (S)-α-phenylglycine under anhydrous conditions. Purification involves recrystallization from ethanol or acetonitrile. Characterization employs NMR (¹H/¹³C) to confirm stereochemistry, HPLC for purity assessment (>98% by HPLC), and elemental analysis to verify stoichiometry .

Q. What role does this compound play in enantiomeric excess (e.e.) determination?

It serves as a chiral derivatizing agent (CDA) for amines and alcohols. The 3,5-dinitrobenzoyl group enhances UV detectability, while the phenylglycine moiety provides stereoselective interactions. After derivatization, enantiomers are resolved via reversed-phase or chiral HPLC, with e.e. calculated from peak area ratios .

Q. Which analytical techniques are critical for validating its application in chiral stationary phases (CSPs)?

CSPs prepared by covalent bonding to aminopropyl silica (e.g., USP column L36) require validation via:

- Chromatographic efficiency : Plate count (N) and asymmetry factor (As) measurements under standardized conditions (n-hexane/2-propanol mobile phase, UV detection at 254 nm) .

- Reproducibility : Batch-to-batch consistency in retention (k) and separation factors (α) for test analytes like DNB-PEA .

Advanced Research Questions

Q. How does end-capping of CSPs impact the separation efficiency of this chiral selector?

End-capping silanol groups on silica supports reduces unwanted hydrogen bonding, improving accessibility of the chiral selector. Non-end-capped CSPs show lower α values due to silanol interference, whereas end-capped phases enhance enantioselectivity, particularly for N-(3,5-dinitrobenzoyl)-alkylamine derivatives (e.g., α increases by 15–30% for n-hexane/2-propanol systems) .

Q. What methodological considerations resolve contradictions in reported elution orders of enantiomers?

Discrepancies may arise from mobile phase composition, temperature, or column aging. To address this:

- Compare retention data using standardized conditions (e.g., 80:20 n-hexane/2-propanol, 1 mL/min flow rate) .

- Validate absolute configurations with circular dichroism (CD) or X-ray crystallography of isolated enantiomers .

Q. How can computational modeling optimize CSP design using this compound?

Molecular docking and molecular dynamics simulations predict selector-analyte interactions. For example, QSAR studies on related glycine derivatives (e.g., N-[(substituted phenyl)sulfonyl]-N-4-nitrobenzylglycine hydroxamates) identify steric and electronic factors influencing chiral recognition, guiding structural modifications .

Q. What strategies improve the stability of CSPs under high-throughput conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。